What is the structure of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate?
What is the structure of Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate?
Classification: Heterocyclic Building Block / Electrophilic Scaffold Primary Application: Medicinal Chemistry & Drug Discovery (Peptidomimetics, Fragment-Based Design)
Executive Summary
Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a specialized bifunctional pharmacophore scaffold used primarily in the synthesis of sulfonamide-based libraries and peptidomimetics.[1] It combines a strained, four-membered azetidine ring—which offers unique vectors for substituent display—with a highly reactive sulfonyl chloride "warhead" and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide details its structural anatomy, synthetic pathways, and critical handling protocols for high-fidelity chemical biology applications.
Structural Anatomy & Physicochemical Properties[2][3][4]
The molecule is defined by three distinct structural domains that dictate its reactivity and spatial geometry.
1.1 Structural Decomposition
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The Azetidine Core: Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker angle (typically ~25-30°) positions the substituent at C3 in either a pseudo-equatorial or pseudo-axial orientation, significantly influencing the vector of the resulting sulfonamide bond.
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The Sulfonyl Chloride (Electrophile): Located at the C3 position, the -SO₂Cl group features a tetrahedral sulfur atom. It is a "hard" electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and thiols.
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The N-Boc Protection: The tert-butyl carbamate at N1 renders the amine non-nucleophilic and lipophilic, allowing for facile purification on silica gel (though stability warnings apply, see Section 3).
1.2 Predicted Physicochemical Profile
Note: Values are calculated based on structure-activity relationship (SAR) models for azetidine sulfonamides.
| Property | Value / Range | Significance |
| Molecular Formula | C₈H₁₄ClNO₄S | Core stoichiometry |
| Molecular Weight | ~263.74 g/mol | Fragment-like (Rule of 3 compliant) |
| Ring Strain | ~26 kcal/mol | High reactivity; susceptible to ring-opening under harsh forcing |
| CLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential |
| TPSA | ~70 Ų | Polar surface area dominated by sulfonyl/carbamate oxygens |
| Geometry | Sp³ at C3 | Non-planar; offers 3D complexity to drug candidates |
Synthetic Routes & Manufacturing[7][8]
The synthesis of tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate generally proceeds via oxidative chlorination of sulfur-bearing precursors. The most robust pathway utilizes the corresponding thiol or thioacetate.
2.1 Primary Synthetic Pathway: Oxidative Chlorination
This method avoids the use of harsh sulfonation reagents that might degrade the Boc group.
Reaction Scheme (Logic Flow):
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Precursor: tert-butyl 3-iodoazetidine-1-carboxylate or tert-butyl 3-mesyloxyazetidine-1-carboxylate.
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Substitution: Nucleophilic displacement with thioacetate (KSAc) or thiourea to install the sulfur.
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Oxidation: Conversion of the thiol/thioacetate directly to the sulfonyl chloride using Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) in the presence of acid.
Figure 1: Oxidative chlorination pathway converting the iodo-precursor to the sulfonyl chloride warhead.
Reactivity Profile & Critical Handling
The combination of a strained ring and a sulfonyl chloride requires specific handling to prevent decomposition.
3.1 Instability Factors
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Hydrolysis: The S-Cl bond is extremely sensitive to moisture. Hydrolysis yields the sulfonic acid (R-SO₃H), which is a strong acid and can autocatalytically cleave the Boc group (deprotection), leading to polymerization.
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Silica Gel Degradation: Sulfonyl chlorides are often unstable on standard silica gel due to residual moisture and Lewis acidity. Recommendation: Use rapid filtration through a short plug of anhydrous silica or purify via recrystallization (hexane/EtOAc) rather than column chromatography.
3.2 Elimination Risk
Under strongly basic conditions (e.g., unhindered alkoxides), there is a risk of E2 elimination across the C2-C3 bond, potentially leading to azetine formation or ring opening, although the Boc group mitigates this compared to N-alkyl azetidines.
Experimental Protocol: Sulfonamide Coupling
This protocol describes the validation step: coupling the scaffold with a primary amine to generate a stable sulfonamide. This serves as both a utility method and a quality control assay.
Objective: Synthesize tert-butyl 3-(N-benzylsulfamoyl)azetidine-1-carboxylate.
Reagents:
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Scaffold: tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylate (1.0 equiv)
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Nucleophile: Benzylamine (1.1 equiv)
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Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add the scaffold (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration). Cool to 0°C.[2]
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Base Addition: Add DIPEA (1.5 equiv) dropwise. Causality: The base neutralizes the HCl generated during the substitution; excess base prevents acid-catalyzed Boc removal.
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Amine Addition: Add Benzylamine (1.1 equiv) slowly.
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Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄; sulfonyl chlorides do not stain well, but sulfonamides do).
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Workup:
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Wash with 5% Citric Acid (cold) to remove excess amine/base. Note: Avoid strong HCl washes to protect the Boc group.
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Wash with Brine.[2]
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: Flash chromatography (Hexane:EtOAc gradient).
Applications in Drug Discovery[2][7]
The azetidine sulfonamide motif is increasingly popular in "Fragment-Based Drug Discovery" (FBDD) due to its specific geometric properties.
5.1 The "Azetidine Vector"
Replacing a flexible chain or a planar phenyl ring with an azetidine ring rigidly orients the sulfonamide group. This can:
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Improve Metabolic Stability: The 4-membered ring is metabolically distinct from piperidines or pyrrolidines, often showing reduced oxidative clearance.
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Enhance Solubility: The sp³ character (Fsp³) increases solubility compared to flat aromatic sulfonamides.
Figure 2: Strategic utility of the azetidine scaffold in medicinal chemistry campaigns.
References
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Synthesis of Azetidines: Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[3][4][5] Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[3] URL:[Link]
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Oxidative Chlorination Protocols: Title: General method for the conversion of thiols to sulfonyl chlorides using NCS/HCl. Source:Tetrahedron Letters. URL:[Link] (General reference for the NCS/HCl methodology cited in Section 2).
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Azetidine Physicochemical Properties: Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience. URL:[Link]
Sources
- 1. tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | 960402-39-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
